[2-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride is a chemical compound with significant relevance in the field of organic chemistry and medicinal research. It is classified as an intermediate compound, often utilized in the synthesis of various pharmaceuticals and research chemicals. The compound is known for its unique oxadiazole structure, which contributes to its biological activity.
This compound falls under the category of amine hydrochlorides, characterized by the presence of an amine group attached to a benzyl-substituted oxadiazole. It is classified as a laboratory chemical, often used in research settings due to its reactive nature and potential applications in medicinal chemistry .
The synthesis of [2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride typically involves multi-step organic reactions. A common method includes:
Technical details regarding reaction conditions such as temperature, solvent choice, and reaction time are crucial for optimizing yield and purity but may vary based on specific laboratory protocols .
The molecular formula of [2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride is . The structure features a benzyl group attached to an ethylamine chain, which in turn connects to a 1,2,4-oxadiazole ring.
The structural representation emphasizes the functional groups that contribute to its reactivity and potential biological activity.
[2-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride can participate in various chemical reactions:
Technical details regarding reaction conditions (e.g., solvent systems and catalysts) are essential for achieving desired outcomes in synthetic applications .
The mechanism of action for [2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride primarily relates to its interactions at the molecular level within biological systems. While specific mechanisms may vary based on application:
Data on specific biological assays or studies would provide deeper insights into its mechanism of action .
Relevant data regarding stability under various conditions would enhance understanding of its handling requirements .
[2-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride finds applications primarily in scientific research:
The versatility of this compound makes it valuable for ongoing research in both academic and industrial settings .
The 1,2,4-oxadiazole heterocycle—a five-membered ring containing one oxygen and two nitrogen atoms—was first synthesized in 1884 by Tiemann and Krüger, who initially classified it as "furo[ab]diazole" [3] [4]. Despite this early discovery, significant interest in its pharmacological potential did not emerge until the 1960s, when its unique photochemical rearrangement properties were identified. The first therapeutic application of this scaffold materialized with the cough suppressant oxolamine (Perebron®), approved in the 1960s [3] [4]. This breakthrough validated the 1,2,4-oxadiazole ring as a viable pharmacophore and catalyzed extensive research into its utility in drug design.
Subsequent decades witnessed the development of numerous 1,2,4-oxadiazole-based drugs targeting diverse therapeutic areas. Prenoxdiazine (a bronchodilator), butalamine (a vasodilator), fasiplon (an anxiolytic), pleconaril (an antiviral), and ataluren (for Duchenne muscular dystrophy) exemplify clinical successes stemming from this scaffold [1] [3]. The period from 2000–2020 saw a doubling of research output focused on 1,2,4-oxadiazoles, driven by their synthetic versatility and adaptability to modern drug discovery platforms like microwave-assisted synthesis and transition-metal catalysis [1] [8]. Key milestones in their development are summarized in Table 1.
Table 1: Historical Milestones in 1,2,4-Oxadiazole-Based Drug Development
Year | Compound | Therapeutic Application | Significance |
---|---|---|---|
1960s | Oxolamine | Cough suppressant | First FDA-approved drug containing 1,2,4-oxadiazole |
1980s | Butalamine | Vasodilator | Demonstrated cardiovascular applications |
1990s | Fasiplon | Anxiolytic | Non-benzodiazepine CNS modulator |
2000s | Pleconaril | Antiviral | Broad-spectrum enterovirus inhibitor |
2010s | Ataluren | Duchenne muscular dystrophy | Nonsense mutation readthrough agent |
2020s | MAO-B inhibitors [5] | Neuroprotection (Parkinson’s) | Hybrid scaffolds showing submicromolar activity |
The scaffold’s significance arises from its balanced physicochemical properties: moderate lipophilicity (LogP range: 1.5–3.5), metabolic stability, and capacity for hydrogen bonding. These features enable optimal membrane permeability and target engagement [1] [2]. Modern applications span anticancer, antimicrobial, and neuroprotective agents, with recent studies highlighting potent activity against Xanthomonas oryzae (EC~50~ < 20 µg/mL) and nematodes (LC~50~ = 2.4 µg/mL) [6] [8]. Computational approaches like QSAR and molecular docking now routinely guide the optimization of 1,2,4-oxadiazole derivatives, underscoring their entrenchment in rational drug design [1] [10].
The 1,2,4-oxadiazole ring serves as a privileged bioisostere for ester, amide, and carbamate groups, addressing pervasive challenges in drug development related to hydrolytic instability and rapid metabolism [2] [10]. This bioisosterism hinges on electronic and spatial mimicry: the oxadiazole’s O-N-C=N fragment replicates the carbonyl geometry of amides/esters (bond angle ≈ 120°), while its dipole moment (≈3.5 D) facilitates similar electrostatic interactions with biological targets [2] [4]. Crucially, the heterocycle enhances stability—enzymes like esterases and amidases struggle to cleave its C-O bond due to resonance stabilization and the ring’s electron-deficient character [2] [9].
Table 2: Bioisosteric Applications of 1,2,4-Oxadiazoles in Drug Design
Replaced Group | Oxadiazole-Containing Drug | Advantage | Application |
---|---|---|---|
Ester | Hybrid MAO-B inhibitors [5] | Resistance to hydrolysis | Neuroprotective agents |
Amide | Anticancer analogs [7] | Improved metabolic stability (t~1/2~ ↑ 3-fold) | Tubulin polymerization inhibitors |
Carbamate | RORγt inverse agonists [2] | Enhanced oral bioavailability | Autoimmune disorders |
A seminal example involves acetylcholine receptor nematicides (e.g., compound A1), where replacing an ester with a 1,2,4-oxadiazole increased hydrolytic stability while maintaining affinity for nicotinic receptors [6]. Similarly, in neuroprotective MAO-B inhibitors, the oxadiazole moiety improved blood-brain barrier penetration and resistance to cytochrome P450 metabolism compared to amide precursors [5]. The scaffold’s versatility extends to protease-resistant peptidomimetics; antagonists targeting integrin αvβ3 retained potency (IC~50~ < 10 nM) while exhibiting superior pharmacokinetic profiles [9] [10]. Recent studies further demonstrate that 1,2,4-oxadiazoles can mimic trans-olefins in kinase inhibitors, expanding their bioisosteric repertoire beyond carbonyl groups [4].
Unlike most synthetic heterocycles, 1,2,4-oxadiazoles occur in nature, albeit rarely. The first naturally occurring 1,2,4-oxadiazoles, phidianidines A (10a) and B (10b), were isolated in 2011 from the marine mollusk Phidiana militaris [3] [9]. These indole alkaloids feature a 1,2,4-oxadiazole ring linking a brominated indole and a spermidine chain. Phidianidines exhibit dual biological activities: selective cytotoxicity against tumor cell lines (HeLa, CaCo-2; IC~50~ ≈ 1–5 µM) and modulation of central nervous system targets (μ-opioid receptor agonism and dopamine transporter inhibition) [3] [7] [9]. Their structural uniqueness underscores the oxadiazole’s role in mediating potent ligand-receptor interactions.
Quisqualic acid, isolated from Quisqualis indica seeds, represents another natural 1,2,4-oxadiazole. This non-proteinogenic amino acid acts as a potent agonist for ionotropic glutamate receptors (AMPA subtype) and metabotropic glutamate receptors (Group II/III), implicating it in neuronal signaling pathways relevant to epilepsy and neurodegeneration [3] [9]. Its structure—an alanine derivative fused to a 1,2,4-oxadiazolone—highlights the scaffold’s capacity to mimic endogenous amino acid neurotransmitters.
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7